
mAChR-IN-1 hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
mAChR-IN-1 hydrochloride is a potent muscarinic cholinergic receptor antagonist. It is known for its high affinity and selectivity towards muscarinic acetylcholine receptors, with an IC50 value of 17 nM . This compound is primarily used in scientific research to study the functions and mechanisms of muscarinic acetylcholine receptors.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von mAChR-IN-1-Hydrochlorid umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung spezifischer funktioneller Gruppen. Der detaillierte Syntheseweg und die Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung unter Verwendung fortschrittlicher organischer Synthesetechniken synthetisiert wird, einschließlich der Verwendung von Schutzgruppen, selektiver Funktionalisierung und Reinigungsmethoden .
Industrielle Produktionsverfahren
Die industrielle Produktion von mAChR-IN-1-Hydrochlorid folgt strengen Protokollen, um eine hohe Reinheit und Konsistenz zu gewährleisten. Der Prozess umfasst die großtechnische Synthese unter optimierten Reaktionsbedingungen, gefolgt von der Reinigung durch Kristallisation oder Chromatographie. Das Endprodukt wird dann strengen Qualitätskontrolltests unterzogen, um seine Reinheit und Wirksamkeit zu bestätigen .
Analyse Chemischer Reaktionen
Arten von Reaktionen
mAChR-IN-1-Hydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen an der Verbindung zu modifizieren.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid verwendet.
Substitution: Reagenzien wie Halogene, Alkylierungsmittel und Nukleophile werden häufig verwendet.
Hauptsächlich gebildete Produkte
Die hauptsächlich gebildeten Produkte dieser Reaktionen hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu oxidierten Derivaten mit veränderten funktionellen Gruppen führen, während Substitutionsreaktionen eine Vielzahl substituierter Analoga erzeugen können .
Wissenschaftliche Forschungsanwendungen
mAChR-IN-1-Hydrochlorid hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird verwendet, um die chemischen Eigenschaften und die Reaktivität von Antagonisten des muskarinischen Acetylcholinrezeptors zu untersuchen.
Biologie: Wird in der Forschung eingesetzt, um die Rolle von muskarinischen Acetylcholinrezeptoren in verschiedenen biologischen Prozessen zu verstehen.
Medizin: Wird auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von Krankheiten untersucht, die mit einer Fehlfunktion des muskarinischen Acetylcholinrezeptors zusammenhängen, wie z. B. Alzheimer-Krankheit und Parkinson-Krankheit.
Industrie: Wird bei der Entwicklung neuer Medikamente und therapeutischer Wirkstoffe eingesetzt, die auf muskarinische Acetylcholinrezeptoren abzielen
Wirkmechanismus
mAChR-IN-1-Hydrochlorid entfaltet seine Wirkung, indem es an muskarinische Acetylcholinrezeptoren bindet und deren Aktivität hemmt. Diese Bindung verhindert die Aktivierung der Rezeptoren durch Acetylcholin und blockiert so die nachgeschalteten Signalwege. Die Hemmung von muskarinischen Acetylcholinrezeptoren beeinflusst verschiedene physiologische Prozesse, darunter Neurotransmission, Muskelkontraktion und Drüsensekretion .
Wirkmechanismus
mAChR-IN-1 hydrochloride exerts its effects by binding to muscarinic acetylcholine receptors and inhibiting their activity. This binding prevents the activation of the receptors by acetylcholine, thereby blocking the downstream signaling pathways. The inhibition of muscarinic acetylcholine receptors affects various physiological processes, including neurotransmission, muscle contraction, and glandular secretion .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Atropin: Ein bekannter Antagonist des muskarinischen Acetylcholinrezeptors mit einer breiten Palette von Wirkungen.
Scopolamin: Ein weiterer Antagonist des muskarinischen Acetylcholinrezeptors, der in Forschung und Medizin eingesetzt wird.
Pirenzepin: Ein selektiver Antagonist des muskarinischen Acetylcholinrezeptors mit spezifischen therapeutischen Anwendungen.
Einzigartigkeit
mAChR-IN-1-Hydrochlorid ist aufgrund seiner hohen Selektivität und Potenz gegenüber muskarinischen Acetylcholinrezeptoren einzigartig. Sein IC50-Wert von 17 nM macht ihn zu einem der potentesten verfügbaren Antagonisten, der eine präzise und effektive Hemmung von muskarinischen Acetylcholinrezeptoren in Forschungsanwendungen ermöglicht .
Eigenschaften
IUPAC Name |
3-[1-[(4-iodophenyl)methyl]piperidin-4-yl]-3-phenylpiperidine-2,6-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25IN2O2.ClH/c24-20-8-6-17(7-9-20)16-26-14-11-19(12-15-26)23(18-4-2-1-3-5-18)13-10-21(27)25-22(23)28;/h1-9,19H,10-16H2,(H,25,27,28);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPQCDPVLUEOSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=C(C=C4)I.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClIN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

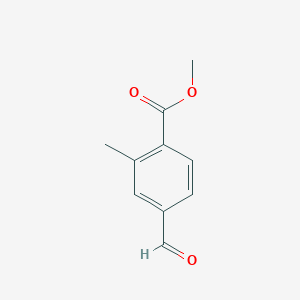
![3-Methyl-1-phenyl-2-[(prop-2-yn-1-yl)amino]butan-1-ol](/img/structure/B3012192.png)
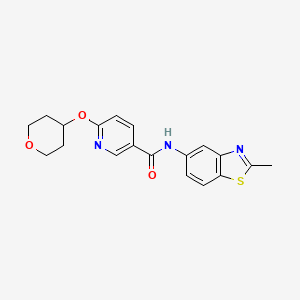
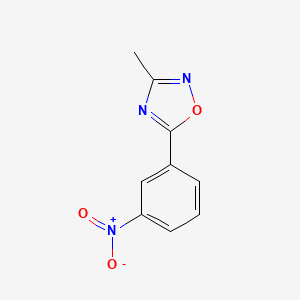
![7-Fluoro-3-[[1-(4-methyl-3-oxopyrazin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3012200.png)

![3-{1-[(2,6-dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B3012203.png)

![1-(4-methoxybenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B3012208.png)
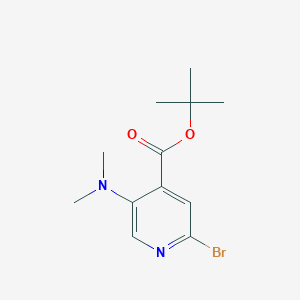
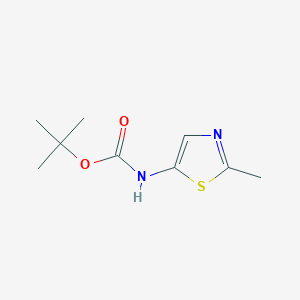

![2-Chlorooxazolo[4,5-b]pyridine monohydrochloride](/img/structure/B3012212.png)
